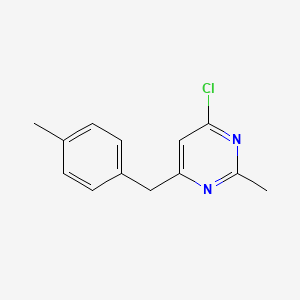

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-[(4-methylphenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHZHHXEPBRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting from 2-Methyl-4,6-dichloropyrimidine

One common approach involves using 2-methyl-4,6-dichloropyrimidine as a key intermediate, which undergoes nucleophilic substitution reactions to introduce the 6-(4-methylbenzyl) substituent.

Nucleophilic Substitution Reaction:

- The 6-chlorine atom is selectively substituted by the 4-methylbenzyl nucleophile under basic conditions.

- The reaction is typically carried out in an anhydrous solvent with a base to promote substitution.

- The 4-position chlorine remains intact to yield the target compound 4-chloro-2-methyl-6-(4-methylbenzyl)pyrimidine.

-

- Molar ratios of reactants are carefully controlled, often equimolar or slight excess of nucleophile.

- Solvents are dried and inert atmosphere is maintained to prevent side reactions.

- Temperature is optimized to balance reaction rate and selectivity.

This method is supported by patent CN102161660A, which describes nucleophilic substitution on 2-methyl-4,6-dichloropyrimidine derivatives to prepare related compounds.

Synthesis of 2-Methyl-4,6-dichloropyrimidine Precursor

The precursor 2-methyl-4,6-dichloropyrimidine can be synthesized by chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an organic base.

-

- 2-methyl-4-hydroxypyrimidine is reacted with POCl3 and an organic base such as triethylamine.

- Reaction temperature: 25–100°C.

- Reaction time: 2–5 hours.

- After completion, excess POCl3 is removed under reduced pressure.

- The mixture is quenched with water, extracted with an organic solvent, dried, and concentrated to obtain the dichloropyrimidine.

-

- Triethylamine, diisopropylethylamine, triisopropylamine, pyridine, among others.

This method is described in patent CN110372602A as an efficient and green synthetic route for 4-chloro-2-methylpyrimidine derivatives.

Alternative Route via 4-Hydroxy-2,6-dimethylpyrimidine

An alternative synthetic route involves:

- Synthesis of 4-hydroxy-2,6-dimethylpyrimidine from methyl acetoacetate and acetamidine hydrochloride under alkaline reflux.

- Purification of the hydroxy intermediate.

- Chlorination of 4-hydroxy-2,6-dimethylpyrimidine with POCl3 and triethylamine to yield 4-chloro-2,6-dimethylpyrimidine.

- Subsequent substitution at the 6-position with 4-methylbenzyl nucleophile.

This method emphasizes the preparation of the pyrimidine core before functionalization and is detailed in patent CN103012278A.

Comparative Data Table of Key Preparation Steps

Detailed Research Findings and Notes

Selectivity: The substitution at the 6-position of 2-methyl-4,6-dichloropyrimidine is favored due to the electronic environment of the ring, allowing selective substitution with 4-methylbenzyl nucleophile without disturbing the 4-chloro substituent.

Yield Optimization: Controlling molar ratios (often 1:1 for nucleophile to dichloropyrimidine) and reaction temperature optimizes yield and minimizes side products.

Purification: Post-reaction mixtures are typically quenched with water, extracted with organic solvents like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to isolate the product.

Environmental Considerations: Use of phosphorus oxychloride (POCl3) is common but requires careful handling and removal of excess reagent to reduce environmental impact.

Scalability: The described methods have been demonstrated on multi-gram scales with reproducible results, indicating suitability for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview

In medicinal chemistry, 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine serves as a crucial building block for synthesizing various pharmaceuticals. Its structural features allow for modifications that enhance biological activity.

Applications

- Antiviral Agents : The compound is investigated for its potential in developing antiviral drugs targeting viral replication mechanisms.

- Anticancer Agents : Research indicates that it may inhibit specific enzymes or receptors involved in cancer pathways, showing promise as a therapeutic agent.

Case Study

A study evaluated the compound's efficacy against cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was linked to the inhibition of the NF-kB pathway, which is crucial for cancer cell survival and proliferation.

Agrochemicals

Overview

In the field of agrochemicals, 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is utilized in developing pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Applications

- Pesticides : The compound exhibits insecticidal properties by interfering with essential biological processes in target organisms.

- Herbicides : Its mechanism involves enzyme inhibition that disrupts metabolic pathways in weeds.

Data Table: Efficacy of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine as a Herbicide

| Target Organism | Efficacy (%) | Mechanism of Action |

|---|---|---|

| Common Weeds | 85 | Enzyme inhibition |

| Insect Species | 75 | Disruption of cellular functions |

Materials Science

Overview

The compound is also explored in materials science for its role in synthesizing organic semiconductors and advanced materials.

Applications

- Organic Electronics : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Nanotechnology : Research indicates potential applications in nanomaterials due to its chemical stability and reactivity.

Biological Research

Overview

In biological research, 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is studied for its neuroprotective and anti-inflammatory properties.

Applications

- Neuroprotection : Investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation through COX enzyme inhibition.

Case Study

Research demonstrated that the compound significantly reduced inflammatory markers in animal models of arthritis, suggesting its therapeutic potential against inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below highlights key structural differences and similarities between 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine and related compounds:

Key Observations

Substituent Effects on Bioactivity: The 4-methylbenzyl group in the target compound and its analogs (e.g., ) correlates with antimicrobial and antiviral activity. For example, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-tetrahydropyrimidine-2,4-dione demonstrated anti-HIV-1 activity due to its planar pyrimidine ring and hydrogen-bonding capacity .

Steric and Electronic Modifications :

- Trifluoromethyl (CF₃) and ethyl substituents () increase electronegativity or steric hindrance, impacting solubility and reactivity. For instance, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is used in agrochemicals due to its stability .

- Phenyl-substituted analogs () exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Structural Validation :

- X-ray crystallography of analogs (e.g., ) confirms planarity of the pyrimidine ring, a critical feature for stacking interactions in biological systems. Deviations in planarity (e.g., 0.054 Å in anti-HIV compound) may influence binding kinetics .

Biologische Aktivität

Overview

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, influencing several biochemical pathways. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine

- Molecular Formula : C12H12ClN3

- Molecular Weight : 233.7 g/mol

The biological activity of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to various diseases, including cancer and viral infections.

Antiviral Activity

Recent studies suggest that compounds similar to 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine exhibit antiviral properties. For example, derivatives with similar structural motifs have shown effectiveness against herpes simplex virus type 1 (HSV-1) and other viral strains resistant to conventional treatments like acyclovir. This indicates potential for the compound in antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effects of this compound. The following table summarizes findings from these studies:

| Compound | Cell Line | CC50 (µM) | Observed Effects |

|---|---|---|---|

| 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine | A549 (Lung Cancer) | <30 | Significant cytotoxicity observed |

| MDA-MB-231 (Breast Cancer) | >30 | Induction of apoptosis | |

| COLO201 (Colon Cancer) | <30 | Dose-dependent cytostatic effect observed |

The compound exhibited significant cytotoxicity against A549 and COLO201 cell lines, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Investigations into the SAR of pyrimidine derivatives reveal that modifications can significantly influence biological activity. For instance, changes in substituents on the pyrimidine ring can enhance solubility and bioactivity against specific targets. The presence of the chlorinated aromatic moiety appears critical for its interaction with cellular targets .

Case Study 1: Antiviral Properties

A study evaluating a series of pyrimidine derivatives demonstrated that compounds closely related to 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine exhibited potent antiviral effects against HSV-1. Structural modifications led to enhanced efficacy against acyclovir-resistant strains, highlighting the potential for developing new antiviral therapies based on this scaffold.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on various human cancer cell lines, derivatives from similar frameworks were assessed for their anti-proliferative effects. The findings indicated that certain derivatives could inhibit cell growth effectively while showing minimal toxicity to normal cells. This suggests a promising therapeutic potential for compounds like 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine in cancer treatment .

Q & A

Basic: What safety protocols are critical when handling 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine?

Answer:

- PPE Requirements: Wear protective eyewear, nitrile gloves, and lab coats to minimize skin contact. Use respiratory protection if aerosolization is possible .

- Containment: Perform reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Spill Protocol: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct contact.

Basic: What synthetic routes are effective for preparing 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine?

Answer:

- Metal-Free Synthesis: Adapt methods for fluoropyrimidines (e.g., β-CF₃ aryl ketone cyclization under mild conditions) to introduce the 4-methylbenzyl group. Optimize yields (typically 50-70%) by controlling temperature (60-80°C) and solvent polarity (e.g., DMF or THF) .

- Chlorination: Use POCl₃ or PCl₅ as chlorinating agents at reflux (110°C) for 6-12 hours, followed by quenching with ice-water to isolate the product .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Intermediate: How can analytical techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with analogs. For example, the 4-methylbenzyl group shows aromatic protons at δ 7.2-7.4 ppm and a singlet for the pyrimidine C-H at δ 8.1-8.3 ppm .

- HRMS: Confirm molecular weight (calc. for C₁₃H₁₄ClN₂: 235.0873) with <2 ppm error .

- HPLC: Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) and detect impurities like dechlorinated byproducts .

Advanced: How do crystallographic studies resolve structural ambiguities in derivatives?

Answer:

- Single-Crystal X-ray Diffraction: Determine dihedral angles between the pyrimidine ring and substituents (e.g., 29-46° for phenyl-pyrimidine systems) to confirm steric effects .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···N or C–H···Cl) to predict packing efficiency and solubility .

- Validation: Cross-reference crystallographic data (CCDC deposition) with computational models (DFT) to resolve discrepancies in bond lengths/angles .

Advanced: What mechanistic insights guide the optimization of substitution patterns for biological activity?

Answer:

- SAR Studies:

- Chlorine Position: The 4-chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution in drug-target interactions .

- Benzyl Substituents: Para-methyl groups on the benzyl moiety improve lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in CNS-targeting analogs .

- Enzyme Inhibition Assays: Test derivatives against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <100 nM suggest therapeutic potential .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Answer:

- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to -40°C) resolves rotational isomerism in flexible substituents .

- Isotopic Labeling: Use ¹⁵N-labeled precursors to assign ambiguous nitrogen signals in HMBC spectra .

- Cross-Validation: Compare HRMS fragmentation patterns with in-silico predictions (e.g., MassFrontier) to confirm structural assignments .

Methodological: What strategies improve yield in multi-step syntheses of analogs?

Answer:

- Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield amines during chlorination steps, reducing side reactions .

- Microwave Assistance: Accelerate cyclization steps (e.g., 30 min at 150°C vs. 24 hours conventionally) to reduce decomposition .

- Catalysis: Employ Pd/Cu catalysts for Suzuki-Miyaura coupling of benzyl groups, achieving >80% yield .

Methodological: How are computational tools used to predict reactivity and stability?

Answer:

- DFT Calculations: Simulate reaction pathways (e.g., Gibbs free energy of chlorination) to identify rate-limiting steps .

- Molecular Dynamics: Model solvation effects in DMSO to predict stability under storage conditions .

- Docking Studies: Use AutoDock Vina to screen analogs against protein targets (e.g., DHFR), prioritizing candidates with ΔG < -8 kcal/mol .

Tables

Table 1: Key Spectral Data for 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, CH₃), 7.2-7.4 (m, Ar-H) | |

| HRMS (ESI+) | m/z 235.0873 [M+H]⁺ (calc. 235.0874) | |

| Melting Point | 123-125°C (decomposition observed) |

Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | Maximizes to 70% |

| Solvent | DMF (polar aprotic) | Reduces side products |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances coupling efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.